

2-lodothiophenol chemical structure and bonding

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An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-lodothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-lodothiophenol (also known as 2-iodobenzenethiol) is an organosulfur-organoiodine compound of significant interest in synthetic chemistry. Its structure, featuring a benzene ring substituted with both a thiol (-SH) and an iodine atom at adjacent (ortho) positions, provides two distinct and highly useful reactive centers. This dual functionality makes it a versatile building block, particularly in the synthesis of sulfur-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] The carbon-iodine bond serves as a classical "handle" for transition metal-catalyzed cross-coupling reactions, while the thiol group offers a nucleophilic center for cyclization and the formation of thioethers.[1] This guide provides a comprehensive overview of its chemical structure, bonding characteristics, spectroscopic signature, and synthetic utility.

Chemical Identity and Physical Properties

Accurate identification of **2-lodothiophenol** is critical for its application in research and development. The key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for 2-Iodothiophenol



Identifier	Value
IUPAC Name	2-iodobenzenethiol[2][3]
CAS Number	37972-89-7[1][2][3][4]
Molecular Formula	C ₆ H ₅ IS[2][3][5]
Molecular Weight	236.08 g/mol [2][3]
Canonical SMILES	C1=CC=C(C(=C1)S)I[3]
InChI	InChI=1S/C6H5IS/c7-5-3-1-2-4-6(5)8/h1-4,8H[3]
InChlKey	QZOCQWGVJOPBDK-UHFFFAOYSA-N[1][3]

Table 2: Physical and Chemical Properties of 2-

lodothiophenol

Property	Value	Reference
Appearance	Yellow crystalline solid	[4]
Boiling Point	119.5 °C @ 11 Torr	[2][4][6]
Density (Predicted)	1.901 ± 0.06 g/cm ³	[2][4][6]
pKa (Predicted)	5.96 ± 0.43	[4]

Molecular Structure and Bonding

The molecular architecture of **2-lodothiophenol** is defined by a planar benzene ring with orthosubstitution. The interplay between the aromatic ring, the nucleophilic thiol group, and the electrophilic carbon-iodine bond dictates its chemical behavior.

While a definitive crystal structure for **2-lodothiophenol** is not readily available in the literature, its bond lengths and angles can be reliably estimated based on data from related structures such as thiophenol, iodobenzene, and their derivatives. The C-I bond is notably weak and polarized, making it an excellent leaving group in substitution and coupling reactions. The S-H bond is acidic, allowing for deprotonation to form a potent thiolate nucleophile.



Table 3: Predicted Bond Lengths and Angles for 2- Iodothiophenol

(Note: These values are estimates based on analogous compounds and computational models, as direct experimental crystallographic data is not available.)

Bond/Angle	Description	Predicted Value
r(C-I)	Carbon-lodine bond length	~2.10 Å
r(C-S)	Carbon-Sulfur bond length	~1.77 Å
r(S-H)	Sulfur-Hydrogen bond length	~1.34 Å
r(C:C)	Aromatic Carbon-Carbon bond length	~1.40 Å
∠(C-C-I)	Benzene ring internal angle at iodine	~120°
∠(C-C-S)	Benzene ring internal angle at sulfur	~120°

Spectroscopic Characterization

The structural features of **2-lodothiophenol** give rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.

Table 4: Predicted Spectroscopic Data for 2lodothiophenol



Technique	Feature	Predicted Chemical Shift <i>I</i> Absorption Range
¹H NMR	Thiol Proton (S-H)	3.0 - 4.0 ppm (singlet, broad)
Aromatic Protons (Ar-H)	6.8 - 7.8 ppm (multiplets)	
¹³ C NMR	Carbon-Iodine (C-I)	90 - 100 ppm
Carbon-Sulfur (C-S)	128 - 135 ppm	
Aromatic Carbons (C-H)	125 - 140 ppm	_
IR Spectroscopy	S-H Stretch	2550 - 2600 cm ⁻¹ (weak)[7]
Aromatic C-H Stretch	>3000 cm ⁻¹	
Aromatic C=C Stretch	1400 - 1600 cm ⁻¹	_
C-I Stretch	< 600 cm ⁻¹ [7]	_
Mass Spectrometry	Molecular Ion (M+)	m/z = 236
Key Fragments	m/z = 109 [M-I]+, m/z = 203 [M-SH]+	

- ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (6.8-7.8 ppm) due to the four non-equivalent protons on the substituted ring. A broad singlet for the thiol proton should appear between 3.0 and 4.0 ppm; its position can be concentration-dependent and it is exchangeable with D₂O.
- 13C NMR: The carbon directly attached to the iodine atom (C-I) is expected to be significantly shielded by the "heavy atom effect," appearing upfield around 90-100 ppm.[8][9] The other five aromatic carbons will appear in the typical 125-140 ppm range.
- Infrared (IR) Spectroscopy: Key diagnostic peaks include a weak S-H stretch near 2550 cm⁻¹ and characteristic aromatic C=C stretching bands. The C-I stretch occurs at a very low frequency, often in the fingerprint region and below the standard measurement range of many instruments.[7]



Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak at m/z
 236.[5] Common fragmentation patterns include the loss of an iodine radical (m/z = 109) and the loss of a thiol radical (m/z = 203).[10]

Synthesis and Reactivity Synthesis Workflows

2-lodothiophenol is primarily synthesized via two established routes: the direct electrophilic iodination of thiophenol or the diazotization of 2-aminothiophenol followed by a Sandmeyer-type reaction.

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